molecular formula C11H18O B14471246 Undec-10-EN-5-YN-1-OL CAS No. 65956-87-8

Undec-10-EN-5-YN-1-OL

Cat. No.: B14471246
CAS No.: 65956-87-8
M. Wt: 166.26 g/mol
InChI Key: OZFYCJPQTMUDSN-UHFFFAOYSA-N
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Description

Undec-10-EN-5-YN-1-OL is a high-purity alkenol compound offered for research and development purposes. This molecule features both alkene and alkyne functional groups, making it a versatile and valuable intermediate in synthetic organic chemistry. The unique structure allows researchers to utilize orthogonal chemical reactions, where the alkene and alkyne moieties can be selectively modified. This is particularly useful in the synthesis of complex natural products, the development of polymers with tailored properties, and the creation of molecular scaffolds for pharmaceutical and materials science research. As a building block, it can be used in various catalytic reactions, including Sonogashira coupling, Huisgen cycloaddition, and hydrofunctionalization reactions. Potential research applications include its use as a precursor for pheromones and in lipase-catalyzed esterification processes . Handling should be conducted with care, as the compound may be air-sensitive and incompatible with strong oxidizing agents and strong bases . Researchers are encouraged to consult relevant safety data sheets before use. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65956-87-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

undec-10-en-5-yn-1-ol

InChI

InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h2,12H,1,3-5,8-11H2

InChI Key

OZFYCJPQTMUDSN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC#CCCCCO

Origin of Product

United States

Chemical Reactivity and Mechanistic Insights of Undec 10 En 5 Yn 1 Ol

Reactivity of the Terminal Alkene Moiety

The terminal double bond in Undec-10-en-5-yn-1-ol is a site of high electron density, rendering it susceptible to various addition and polymerization reactions. Generally, terminal alkenes are more reactive than internal alkynes in many transformations. quora.comquora.com

Olefin metathesis, a Nobel Prize-winning reaction, provides a powerful tool for the formation of new carbon-carbon double bonds. beilstein-journals.org The terminal alkene of this compound can participate in several types of metathesis reactions, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. nih.govharvard.edu

Cross Metathesis (CM): This reaction involves the coupling of the terminal alkene with another olefin. The use of N-Heterocyclic Carbene (NHC) ligand-containing catalysts, such as the second-generation Grubbs catalyst, is particularly effective for selective CM reactions. nih.gov For instance, reacting this compound with an α,β-unsaturated compound in the presence of a suitable ruthenium catalyst can yield a new, more complex molecule. nih.gov The efficiency of these reactions can sometimes be enhanced by co-catalysts like copper(I) iodide, which can act as a phosphine (B1218219) scavenger and catalyst stabilizer. nih.gov

Acyclic Diene Metathesis (ADMET) Polymerization: As a molecule containing both an alcohol and a terminal alkene, this compound is a potential monomer for ADMET polymerization. This step-growth condensation polymerization involves the metathesis of terminal dienes, leading to the formation of polymers with the release of ethylene. harvard.edu Bio-based polyesters have been synthesized using ADMET polymerization of monomers derived from 10-undecenoic acid and 10-undecen-1-ol (B85765). acs.org Similarly, this compound could be polymerized using catalysts like the Hoveyda-Grubbs second-generation catalyst to produce functionalized polymers containing repeating alkyne and alcohol units. acs.org Metallocene-catalyzed polymerization is another pathway, where catalysts like Cp2ZrCl2/MAO can be used to create poly(10-undecene-1-ol) with specific tacticities. researchgate.net

Table 1: Representative Catalysts for Olefin Metathesis

Catalyst Name Metal Center Common Applications Reference
Grubbs' First Generation Catalyst Ruthenium Ring-Closing Metathesis (RCM), Cross Metathesis (CM) harvard.edu
Grubbs' Second Generation Catalyst Ruthenium RCM, CM, Acyclic Diene Metathesis (ADMET) Polymerization nih.govharvard.edu
Hoveyda-Grubbs Catalysts Ruthenium RCM, CM, high stability and activity nih.gov
Schrock Catalyst Molybdenum High activity for sterically hindered olefins harvard.edu

The terminal alkene undergoes electrophilic addition reactions with reagents like hydrogen halides (HX). The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile (e.g., H+) adds to the carbon atom that already has more hydrogen atoms. libretexts.orgreb.rw In the case of this compound, the addition of H-X would place the hydrogen on the terminal C-11 and the halide on C-10. The halo-substituted alkene product is generally less reactive towards further electrophilic addition than the starting alkyne due to the electron-withdrawing inductive effect of the halogen. libretexts.org

Olefin Metathesis Reactions and Polymerization Pathways

Reactivity of the Internal Alkyne Moiety

The internal triple bond of this compound offers a rich platform for a variety of transformations, including additions, cycloadditions, and metal-catalyzed functionalizations, distinct from the reactivity of the terminal alkene.

Hydrofunctionalization involves the addition of an H-X bond across the alkyne. The control of chemo-, regio-, and stereoselectivity is a central challenge in the hydrofunctionalization of enynes.

Hydroboration: The addition of a boron-hydride bond across the alkyne can be achieved with high selectivity using various transition metal catalysts. Copper and cobalt-based catalysts have shown remarkable efficacy in directing the hydroboration of 1,3-enynes. For example, a copper-catalyzed method using CuOAc, Xantphos, and pinacolborane (HBpin) allows for the selective cis-hydroboration of the alkyne moiety, installing the boryl group on the internal carbon of the alkyne to yield 2-boryl-1,3-dienes with excellent selectivity. nih.gov Cobalt-based systems can also catalyze the selective hydroboration of 1,3-enynes to produce 1,3-dienylboronate esters. organic-chemistry.org These borylated products are versatile intermediates for further synthetic transformations. nih.govresearchgate.net

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the alkyne and is a direct method for synthesizing valuable alkenylsilanes. researchgate.net The regioselectivity of hydrosilylation on enynes can be controlled by the choice of catalyst. Palladium(0) catalysts, for instance, can promote the addition of Me2SiHCl to 1,3-enynes, yielding (E)-dienylsilanes where the silyl (B83357) group attaches to the internal carbon of the alkyne. organic-chemistry.org Cobalt catalysts have been developed for the sequential hydrosilylation of 1,3-enynes, leading to enantioenriched cyclic alkenylsilanes. acs.org Nickel-catalyzed divergent hydrosilylation/cyclization of 1,6-enynes can produce different cyclic organosilanes from the same starting material, highlighting the versatility of metal catalysis in these systems. rsc.org

Table 2: Catalytic Systems for Enyne Hydrofunctionalization

Reaction Catalyst System Product Type Reference
Hydroboration CuOAc/Xantphos 2-Boryl-1,3-dienes nih.gov
Asymmetric Hydroboration Cu(OAc)/(S,S)-Ph-BPE Chiral Allenylboronates rsc.org
Hydroboration Co(acac)2/dppf 1,3-Dienylboronate esters organic-chemistry.org
Hydrosilylation Pd(0)/Phosphine (E)-Dienylsilanes organic-chemistry.org
Hydrosilylation Nickel(0) Cyclic Vinyl/Alkyl Silanes rsc.org
Atroposelective Hydrosilylation Platinum/TADDOL-derived phosphonite Axially Chiral Styrenes nih.gov

The internal alkyne can act as a 2π component in cycloaddition reactions. In [3+2] cycloadditions, the alkyne reacts with a 1,3-dipole to construct five-membered rings. This strategy is highly valuable for synthesizing heterocyclic compounds.

For example, phosphine-catalyzed [3+2] cycloaddition of enynes with allenoates can occur with high regioselectivity to afford cyclopentene (B43876) derivatives. rsc.org Palladium-catalyzed formal [3+2] cycloaddition reactions have been developed between 2-nitro-1,3-enynes and various vinyl-substituted small rings (aziridines, epoxides, cyclopropanes), which act as precursors for Pd-stabilized 1,3-dipoles. nih.govacs.org These reactions lead to the formation of complex cyclic systems. nih.gov Furthermore, organocatalytic asymmetric formal [3+2] cycloadditions of enynones with N-hydroxylamines have been reported, yielding chiral 2,3-dihydroisoxazoles with excellent enantioselectivity. nih.gov Ruthenium(II) catalysts can also promote an intramolecular formal [3+2] cycloaddition of 1,6-enynes to form bicyclic structures through a unique mechanistic pathway involving a ruthenacyclopentene intermediate. acs.org

A wide array of transition metals catalyze transformations at the alkyne moiety, leading to significant molecular complexity. nih.gov

Hydrofunctionalizations: Gold and other π-philic metals are particularly effective at activating alkynes towards nucleophilic attack. mdpi.com Gold-catalyzed intermolecular hydration of internal alkynes typically yields ketones, although regioselectivity can be an issue without a directing group. mdpi.com Similarly, hydroamination can be achieved, providing enamines or their tautomers. mdpi.com

Hydroarylation: The addition of an aryl group and a hydrogen atom across the alkyne can be achieved. For instance, a regioselective syn-1,2-hydroarylation of internal yne-acetates using aryl diazonium salts and silanes provides access to trisubstituted allyl acetates. rsc.org

Cycloisomerization: In molecules containing both an alkyne and another unsaturated group, metal catalysts can promote intramolecular cyclization. For example, ruthenium catalysts can facilitate the cycloisomerization of 1,6-enynes into bicyclic products. acs.org

Coupling Reactions: Palladium catalysts are widely used to form C-C bonds. unimi.it The internal alkyne in this compound could potentially participate in various named coupling reactions, although the presence of the terminal alkene and alcohol would need to be considered for chemoselectivity.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Reactivity of the Primary Alcohol Functionality

The primary alcohol group in this compound is a key site for synthetic modification, allowing for the introduction of various other functional groups through oxidation, reduction, esterification, and etherification.

Selective Oxidation and Reduction Methodologies

The selective oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. For a substrate like this compound, the primary challenge is to achieve this conversion without affecting the sensitive alkene and alkyne moieties.

Oxidation to Aldehydes: Chemoselective oxidation of primary alcohols to aldehydes in the presence of other oxidizable groups, such as secondary alcohols or unsaturated bonds, is often accomplished using catalyst systems that operate under mild conditions. acs.orgnih.gov Catalyst systems based on 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) are particularly effective. nih.gov For instance, the (bpy)Cu(I)/TEMPO system (where bpy is bipyridine) utilizes air as the terminal oxidant at room temperature and demonstrates high selectivity for primary alcohols. acs.org This method is known for its compatibility with a wide range of functional groups, including aliphatic substrates. acs.org Another approach involves using N-chlorosuccinimide (NCS) as the oxidant with catalytic TEMPO in a biphasic system, which also shows high selectivity for primary alcohols with no overoxidation to carboxylic acids. nih.gov

Oxidation to Carboxylic Acids: While overoxidation can be a challenge, specific methods have been developed to convert primary alcohols directly to carboxylic acids. organic-chemistry.org A notable system employs catalytic amounts of Fe(NO3)3·9H2O, TEMPO, and an alkali metal chloride (MCl) with pure oxygen or air as the oxidant. This method efficiently yields carboxylic acids at room temperature. organic-chemistry.org Another metal-free option involves using 1-hydroxycyclohexyl phenyl ketone as an oxidant, which demonstrates high chemoselectivity for primary alcohols, leaving secondary alcohols untouched. organic-chemistry.org

The following table summarizes selective oxidation methodologies applicable to primary alcohols like this compound.

Table 1: Selective Oxidation Methods for Primary Alcohols

Target Product Reagents/Catalyst System Key Features
Aldehyde (bpy)Cu(I)/TEMPO, Air High selectivity for 1° alcohols; mild, room temperature conditions. acs.org
Aldehyde TEMPO (cat.), N-Chlorosuccinimide (NCS) High chemoselectivity for 1° over 2° alcohols; no overoxidation. nih.gov
Aldehyde CuBr/bpy/TEMPO/N-methylimidazole, Air Selective for activated (allylic, benzylic) alcohols in aqueous nanomicelles. rsc.org
Carboxylic Acid Fe(NO3)3·9H2O/TEMPO/MCl, O2/Air Efficient and practical method using air; proceeds at room temperature. organic-chemistry.org

This table is a representation of methodologies and does not imply these reactions have been performed specifically on this compound.

Esterification and Etherification Processes

Esterification: The primary alcohol of this compound can readily undergo esterification with carboxylic acids or their derivatives. Lipase-mediated esterification has been noted as a viable method, highlighting the use of biochemical catalysts for this transformation. jaydevchemicals.comlookchem.com This process is valuable for creating a variety of ester compounds which have broad applications. lookchem.com

Etherification: Etherification of the primary alcohol can be achieved through several methods. The classical Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, is a standard approach. nih.gov More modern, direct methods are also being developed. For example, iron(III) triflate has been shown to be an effective catalyst for the direct, dehydrative etherification of alcohols. nih.gov Another innovative, net reductive etherification process involves the reaction of an alcohol and an aldehyde with a phosphine in the presence of acid, which proceeds through an α-(alkoxyalkyl)phosphonium salt intermediate. rsc.orgchemrxiv.org This method is notable for its excellent functional group tolerance and avoidance of harsh reducing agents. rsc.orgchemrxiv.org

The following table provides an overview of potential etherification strategies.

Table 2: Representative Etherification Strategies

Reaction Type Reagents/Catalyst System Description
Williamson Ether Synthesis Base (e.g., NaH), Alkyl Halide A traditional, two-step method involving formation of an alkoxide. nih.gov
Dehydrative Etherification Fe(OTf)3, NH4Cl A direct, iron-catalyzed coupling of a secondary and primary alcohol. nih.gov

This table is a representation of methodologies and does not imply these reactions have been performed specifically on this compound.

Cascade Reactions and Tandem Processes Involving Multiple Unsaturation Sites

The enyne motif is a powerful template for constructing complex molecular architectures through cascade or tandem reactions, where multiple bond-forming events occur in a single operation. beilstein-journals.orggla.ac.uk These processes are highly atom-economical and can rapidly build molecular complexity from simple starting materials. beilstein-journals.orgacs.org

Intramolecular Cyclizations Prompted by Enynyl Architectures

The spatial proximity of the double and triple bonds in enyne systems like this compound facilitates intramolecular cyclization reactions, often catalyzed by transition metals, particularly gold. beilstein-journals.org Gold(I) catalysts are known for their ability to activate alkynes toward nucleophilic attack, initiating cascade sequences. beilstein-journals.org For example, gold-catalyzed reactions of enynyl acetates can proceed through a rsc.orgrsc.org-rearrangement followed by a Nazarov cyclization to form cyclopentenone-fused heterocycles. beilstein-journals.org While not a direct reaction of the alcohol, converting the primary alcohol of this compound to an acetate (B1210297) or another suitable derivative would make it a substrate for such transformations. nih.gov

Another significant reaction is the Pauson-Khand reaction, which is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. Intramolecular versions of this reaction are powerful tools for synthesizing bicyclic systems. The dicobalt octacarbonyl complex of an enyne is a common intermediate in this process. amazonaws.com

Cross-Coupling Strategies with Controlled Selectivity

The terminal alkyne and terminal alkene functionalities of this compound are prime handles for cross-coupling reactions, allowing for the extension of the carbon skeleton.

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp)-C(sp²) bonds, typically involving the coupling of a terminal alkyne with a vinyl or aryl halide. libretexts.org This reaction is catalyzed by a palladium(0) complex, usually with a copper(I) co-catalyst. libretexts.org In the context of this compound, the terminal alkyne (after isomerization) or a derivative could be coupled with various partners. A related reaction involves the direct cross-coupling of a terminal alkyne with an internal alkyne, which can be achieved with high regio- and stereoselectivity using a palladium catalyst with a tailored P,N-ligand to form conjugated 1,3-enynes. nih.gov

The terminal alkene can also participate in cross-coupling reactions, such as the Heck reaction, although controlling selectivity between the two unsaturated sites would be a key synthetic challenge. Often, the higher reactivity of the terminal alkyne in reactions like the Sonogashira coupling allows for its selective functionalization while leaving the alkene intact.

One study demonstrated a Sonogashira reaction with undec-10-yn-1-ol (a constitutional isomer of the title compound) and 5-iodofuran-2-carbaldehyde, showcasing the utility of the terminal alkyne in palladium-catalyzed cross-coupling. scielo.br

The following table summarizes key cross-coupling reactions relevant to enyne systems.

Table 3: Cross-Coupling Strategies for Enyne Functionalization

Reaction Name Reactive Site Coupling Partner Catalyst System Product Type
Sonogashira Coupling Terminal Alkyne Vinyl/Aryl Halide Pd(0) complex, Cu(I) co-catalyst Conjugated Enyne/Arylalkyne. libretexts.org
Alkyne-Alkyne Coupling Terminal Alkyne Internal Alkyne Pd(II) with P,N-ligand 1,3-Enyne. nih.gov

This table is a representation of methodologies and does not imply these reactions have been performed specifically on this compound.

Spectroscopic Characterization and Structural Elucidation of Undec 10 En 5 Yn 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds. For Undec-10-en-5-yn-1-ol, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 10-undecen-1-ol (B85765), reveals characteristic signals that can be extrapolated to understand the structure of this compound. chemicalbook.comnih.gov The terminal vinyl protons typically appear as a multiplet in the range of 4.9-5.8 ppm. The proton attached to the carbon bearing the hydroxyl group is expected to produce a signal around 3.6 ppm, often a triplet if coupled to an adjacent methylene (B1212753) group. The aliphatic chain protons would generate a series of overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 2.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 10-undecen-1-ol, the carbon of the terminal double bond (C-11) resonates at approximately 114 ppm, while the internal carbon of the double bond (C-10) is found around 139 ppm. nih.govchemicalbook.com The carbon atom attached to the hydroxyl group (C-1) typically appears at about 63 ppm. The carbons of the alkyne group in this compound would be expected in the range of 80-90 ppm. The remaining aliphatic carbons would produce signals in the 25-35 ppm region.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to establish the connectivity between the different functional groups within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on related compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H/C-13.6 (t)~62
H/C-21.5-1.6 (m)~32
H/C-31.3-1.4 (m)~25
H/C-42.2-2.3 (m)~29
H/C-5-~80
H/C-6-~85
H/C-72.1-2.2 (m)~19
H/C-81.4-1.5 (m)~28
H/C-92.0-2.1 (m)~33
H/C-105.7-5.8 (m)~139
H/C-114.9-5.0 (m)~114

Note: These are predicted values based on data from analogous compounds and may vary slightly in the actual spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that are highly effective for identifying the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of an unsaturated alcohol like this compound would exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the sp³ hybridized carbons of the alkyl chain appear just below 3000 cm⁻¹, while the sp² C-H stretch of the alkene is typically observed just above 3000 cm⁻¹. The C=C stretching vibration of the alkene usually gives rise to a medium to weak band around 1640 cm⁻¹. The C≡C stretching vibration of the internal alkyne is often weak or absent in the IR spectrum due to the symmetry of the bond, but if present, would appear in the 2100-2260 cm⁻¹ region. The gas-phase IR spectrum of the related 10-undecen-1-ol shows a prominent O-H stretch and characteristic C-H and C=C stretching bands. nih.govnist.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide information that is complementary to IR spectroscopy. The C=C and C≡C stretching vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. For instance, the Raman spectrum of 10-undecyn-1-ol (B139984) clearly shows the terminal alkyne C≡C stretch. nih.gov Therefore, for this compound, a strong Raman band for the C≡C stretch would be expected, confirming the presence of the alkyne functionality.

Table 2: Characteristic IR and Raman Frequencies for Functional Groups in this compound.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-HStretching3200-3600 (broad)3200-3600 (weak)
C-H (sp³)Stretching2850-29602850-2960
C-H (sp²)Stretching3010-30953010-3095
C≡CStretching2100-2260 (weak to medium)2100-2260 (strong)
C=CStretching1640-1680 (medium to weak)1640-1680 (strong)
C-OStretching1050-1150Weak

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. The molecular formula of this compound is C₁₁H₁₈O. guidechem.com HRMS analysis would provide a high-resolution mass measurement of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), which can be compared to the calculated exact mass. For instance, in the characterization of derivatives of (Z)-2-en-4-yn-1-ols, ESI-HRMS was successfully used to confirm their molecular formulas. acs.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: High-Resolution Mass Spectrometry Data.

Ion Calculated Exact Mass (m/z) Expected Measurement
[C₁₁H₁₈O]⁺166.1358High-resolution measurement to confirm elemental composition.
[C₁₁H₁₉O]⁺ ([M+H]⁺)167.1436High-resolution measurement to confirm elemental composition.

Chiral Chromatography and Optical Rotation for Enantiomeric Purity Assessment

The presence of a stereocenter at the C-5 position (the carbon bearing the hydroxyl group) in this compound means that it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. Common CSPs are based on polysaccharides, proteins, or cyclodextrins. The separated enantiomers are detected, and their relative peak areas are used to calculate the enantiomeric excess (ee).

Optical Rotation: As chiral molecules, the enantiomers of this compound will rotate the plane of polarized light in equal but opposite directions. A polarimeter is used to measure the specific rotation [α] of a sample. While a non-zero optical rotation indicates the presence of a chiral substance in a non-racemic form, it does not provide the enantiomeric ratio directly without a reference value for the pure enantiomer. Therefore, it is often used in conjunction with chiral chromatography to confirm the identity of the eluting enantiomers.

Table 4: Techniques for Enantiomeric Purity Assessment.

Technique Principle Information Obtained
Chiral High-Performance Liquid Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase.Separation and quantification of enantiomers, determination of enantiomeric excess (ee).
Chiral Gas Chromatography (GC)Separation of volatile enantiomers or their derivatives on a chiral capillary column.Separation and quantification of enantiomers, determination of enantiomeric excess (ee).
PolarimetryMeasurement of the rotation of plane-polarized light by a chiral sample.Specific rotation [α], confirmation of optical activity.

Computational Chemistry and Theoretical Investigations of Undec 10 En 5 Yn 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure of Undec-10-en-5-yn-1-ol and predicting its reactivity. By employing methods such as Density Functional Theory (DFT), the distribution of electrons within the molecule can be modeled, highlighting regions of high or low electron density that are prone to electrophilic or nucleophilic attack.

Theoretical calculations on similar unsaturated alcohols have shown that the highest occupied molecular orbital (HOMO) is often localized on the C=C double bond, indicating that this is a likely site for electrophilic attack. acs.org For this compound, the HOMO-LUMO (Lowest Unoccupied Molecular Orbital) gap is a key indicator of its chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The reactivity of unsaturated alcohols can be further understood through kinetic modeling and quantum chemical calculations of reaction rates. researchgate.net For instance, studies on the reactions of unsaturated alcohols with radicals like OH have shown that addition to the double bond is a major reaction pathway. tandfonline.comresearchgate.net In the case of this compound, both the double and triple bonds would be potential sites for such radical additions.

Table 1: Predicted Reactivity Sites in this compound

Functional Group Position Predicted Reactivity Influencing Factors
Hydroxyl (-OH) C1 Nucleophilic, Proton Donor Hydrogen bonding, Solvent effects
Alkyne (-C≡C-) C5-C6 Electrophilic/Nucleophilic Addition Steric hindrance, Conjugation effects

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools to explore potential reaction pathways and analyze the transition states of reactions involving this compound. A significant area of interest is the intramolecular reactions that can lead to the formation of cyclic structures, a common reaction type for enyne systems. chim.itorganic-chemistry.orgnih.gov

One such potential reaction is an enyne metathesis, which could be catalyzed by transition metal complexes like ruthenium carbenes. acs.org Theoretical studies on enyne metathesis have detailed the mechanistic steps, including the initial coordination of the catalyst to either the alkene or alkyne, followed by a series of cycloadditions and cycloreversions to form a new diene product. chim.itacs.org For this compound, an intramolecular enyne metathesis could lead to the formation of a macrocyclic compound, with the exact reaction pathway and product depending on the catalyst and reaction conditions.

Another important class of reactions for enynes is radical cyclizations. Theoretical studies have been used to investigate the reaction mechanisms of diradicals formed from enediynes, which can undergo cyclization to form various products. researchgate.net For this compound, abstraction of a hydrogen atom could initiate a radical cascade, leading to the formation of cyclic ethers or other complex structures. Transition state analysis using computational methods can determine the activation energies for these different pathways, allowing for predictions of the most likely products.

Table 2: Hypothetical Reaction Pathways for this compound

Reaction Type Description Potential Products Computational Method for Analysis
Enyne Metathesis Ruthenium-catalyzed bond reorganization Macrocyclic diene DFT, Transition State Search
Radical Cyclization Intramolecular cyclization initiated by a radical Cyclic ethers, Carbocycles DFT, Intrinsic Reaction Coordinate (IRC)

Conformational Analysis of Flexible Alkene-Alkyne-Alcohol Chains

The long, flexible chain of this compound can adopt a multitude of conformations in space. Understanding these conformations is crucial as they can significantly impact the molecule's physical properties and reactivity. Conformational analysis of such flexible molecules can be performed using a combination of systematic and stochastic search algorithms. frontiersin.org

The presence of the sp2-hybridized carbons of the alkene and the sp-hybridized carbons of the alkyne introduce rigid portions into the otherwise flexible alkyl chain. The rotation around the single bonds connecting these rigid units and the saturated parts of the chain will give rise to different conformers. The relative energies of these conformers can be calculated using quantum mechanical methods.

Studies on the conformational analysis of long-chain alkanes and polymethylated derivatives have shown that the population of different conformers is influenced by steric interactions and, in the case of substituted chains, by the nature of the substituents. rsc.orgchemrxiv.org For this compound, the hydroxyl group can form intramolecular hydrogen bonds with the π-electron clouds of the double or triple bonds in certain conformations, which would stabilize these particular arrangements. The worm-like chain model can also be applied to describe the average conformation of such long, flexible molecules. nih.gov

Table 3: Key Torsional Angles in this compound

Torsional Angle Description Expected Conformational Preference
C4-C5-C6-C7 Rotation around the alkyne Linear, restricted rotation
C9-C10-C11 Rotation around the alkene Planar, with syn and anti conformers
C1-C2-C3-C4 Rotation in the alkyl chain Gauche and anti conformations

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in a solvent environment over time. For a molecule like this compound, the choice of solvent can have a profound effect on its conformational preferences and reactivity.

The effect of long-chain alcohols on the structure of lipid membranes has been studied using statistical mechanical analysis, which can be complemented by MD simulations to understand these interactions at a molecular level. nih.gov Similarly, MD simulations can be used to investigate how this compound might interact with other molecules in solution, such as in the context of self-assembly or as a surfactant. rsc.org The choice of force field in these simulations is crucial for accurately representing the intermolecular interactions. mdpi.com

Table 4: Potential Solvent Effects on this compound from MD Simulations

Solvent Type Predicted Effect on Conformation Predicted Effect on Reactivity
Polar Protic (e.g., Water) Compact conformation due to hydrophobic effect Enhanced reactivity of the -OH group through hydrogen bonding
Polar Aprotic (e.g., Acetone) More extended conformations than in water Solvent can stabilize charged transition states

Applications of Undec 10 En 5 Yn 1 Ol in Advanced Chemical Synthesis and Materials Science

Undec-10-en-5-yn-1-ol as a Crucial Intermediate in Total Synthesis

The combination of three distinct functional groups in this compound makes it a versatile building block for the stereocontrolled synthesis of complex molecular architectures.

Building Block for Natural Products and Bioactive MoleculesWhile direct total syntheses employing this compound are not prominently reported, its structural motifs are present in various natural products. Related compounds, such as Undec-10-en-1-ol and Undec-10-yn-1-ol, are utilized as starting materials in the synthesis of bioactive molecules and natural products. For instance, Undec-10-en-1-ol has been used in the total synthesis of the marine natural product distaminolyne A.mdpi.comresearchgate.netThe terminal alkyne of the related Undec-10-yn-1-ol is noted for its utility as an intermediate in preparing more complex molecules and for its antifungal properties.lookchem.comGiven these precedents, this compound is a highly attractive, though currently underutilized, synthon for accessing novel bioactive compounds and natural product analogs. Its three functional groups offer orthogonal handles for sequential chemical modifications, a desirable attribute in multi-step total synthesis.

Monomer Development for Polymer Chemistry

The dual unsaturated sites (alkene and alkyne) of this compound, along with its terminal hydroxyl group, make it a highly versatile monomer for constructing advanced polymer architectures.

Synthesis of Functional Polymers through Alkyne or Alkene Polymerizationthis compound is a candidate for several types of polymerization reactions targeting its alkene or alkyne moieties.

Alkene Polymerization: The terminal alkene can undergo addition polymerization or, more strategically, Acyclic Diene Metathesis (ADMET) polymerization. libretexts.orglibretexts.orgyoutube.com ADMET polymerization of related α,ω-dienes, such as those derived from Undec-10-en-1-ol, has been shown to produce biobased polyesters. acs.org The hydroxyl group of this compound could be esterified with another unsaturated molecule to form a diene suitable for ADMET, leaving the alkyne available for post-polymerization modification.

Alkyne Polymerization: The internal alkyne can be polymerized through various methods, including transition-metal catalysis or metal-free polymerization techniques, to create polymers with conjugated backbones and potentially interesting optoelectronic properties. iitk.ac.inrsc.org The presence of the pendant chain with a terminal alkene offers a route to graft copolymers.

The research on carbonylative polymerizations of Undec-10-en-1-ol to produce polyketoesters further highlights the utility of such bifunctional monomers in creating polymers with tunable microstructures and properties. osti.gov

Design and Synthesis of Novel Chemical Scaffolds and Architectures

A chemical scaffold is a core structure from which a library of diverse compounds can be built. uni-due.de The unique arrangement of functional groups in this compound makes it an ideal starting point for generating novel molecular scaffolds. The three distinct reactive sites can be addressed sequentially to build complex, three-dimensional molecules that are not easily accessible from simpler starting materials. For example, the hydroxyl group can be used to attach the molecule to a solid support for combinatorial synthesis. rsc.org The alkyne and alkene can then be elaborated through various reactions, such as cycloadditions, coupling reactions, or metathesis, to generate diverse molecular frameworks with potential applications in drug discovery and materials science.

Q & A

Q. What advanced statistical frameworks are suitable for meta-analysis of this compound’s published reactivity data?

  • Methodological Answer : Employ random-effects models to account for heterogeneity across studies. Use funnel plots to detect publication bias and sensitivity analysis to assess the impact of outlier datasets. Report pooled effect sizes with 95% confidence intervals (CI) .

Guidance for Data Presentation

  • Example Table for Kinetic Data :

    Temperature (°C)SolventRate Constant (k, s⁻¹)R² (Fit)
    25THF0.045 ± 0.0020.98
    40DMSO0.112 ± 0.0050.95
  • Key Considerations :

    • Use SI units and significant figures consistently.
    • Annotate tables with statistical uncertainty values (e.g., ±SD).
    • Reference primary data sources to avoid redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.